5,7-Diacetoxy-3,4',8-trimethoxyflavone
Overview
Description
5,7-Diacetoxy-3,4’,8-trimethoxyflavone is a flavonoid compound with the molecular formula C22H20O9 and a molecular weight of 428.39 g/mol . It is characterized by the presence of acetoxy and methoxy groups attached to the flavone core structure. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone typically involves the acetylation of 5,7-dihydroxy-3,4’,8-trimethoxyflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
Industrial production of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,7-Diacetoxy-3,4’,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
5,7-Diacetoxy-3,4’,8-trimethoxyflavone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-3,4’,8-trimethoxyflavone: The non-acetylated form of the compound.
5,7-Dimethoxyflavone: Lacks the acetoxy groups present in 5,7-Diacetoxy-3,4’,8-trimethoxyflavone.
3,4’,5,7-Tetramethoxyflavone: Contains an additional methoxy group compared to 5,7-Diacetoxy-3,4’,8-trimethoxyflavone.
Uniqueness
5,7-Diacetoxy-3,4’,8-trimethoxyflavone is unique due to its specific acetoxy and methoxy group arrangement, which contributes to its distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to similar compounds.
Properties
IUPAC Name |
[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVJLPXCFDHGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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